5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide
Description
5-[(4-Chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenylsulfanyl group at position 5 and a dimethylcarboxamide moiety at position 2.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N,N-dimethylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c1-15(2)10(16)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLDIJPXISKSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,3-thiadiazole ring is typically constructed via cyclization reactions involving thiosemicarbazide precursors. A widely adopted method involves treating substituted thiosemicarbazides with dehydrating agents such as polyphosphoric acid (PPA) or methane sulfonic acid. For example, Gupta et al. demonstrated that thiosemicarbazides cyclize efficiently in the presence of acetyl chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this protocol, the synthesis of the 1,2,3-thiadiazole derivative requires:
- Preparation of 4-chlorobenzoic acid hydrazide via esterification of 4-chlorobenzoic acid with methanol, followed by hydrazinolysis.
- Reaction with carbon disulfide (CS₂) in alkaline medium to form the potassium salt of the thiosemicarbazide.
- Cyclization under acidic conditions (e.g., concentrated HCl) to yield the 1,2,3-thiadiazole-4-carboxylic acid intermediate.
Representative Reaction Conditions:
- Hydrazide formation : 4-Chlorobenzoic acid (1 eq), methanol (10 eq), H₂SO₄ (cat.), reflux, 6 h, 80% yield.
- Cyclization : Thiosemicarbazide potassium salt (1 eq), CS₂ (2 eq), HCl (conc.), 0–5°C, 6 h, 81% yield.
Introduction of the 4-Chlorophenylsulfanyl Group
Nucleophilic Aromatic Substitution (SNAr)
The 4-chlorophenylsulfanyl group is introduced at position 5 via SNAr using 4-chlorothiophenol as the nucleophile. This requires a leaving group (e.g., chloride or thiol) at position 5 of the thiadiazole ring.
Procedure:
- Thiol intermediate preparation : Treat the 1,2,3-thiadiazole-4-carboxylic acid with Lawesson’s reagent to convert the carboxylic acid to a thiol group.
- Oxidation to disulfide : React the thiol with iodine (I₂) in dichloromethane to form the disulfide intermediate.
- Displacement with 4-chlorothiophenol : Heat the disulfide with 4-chlorothiophenol (1.2 eq) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h.
Optimization Notes:
- Solvent polarity significantly impacts reaction efficiency; DMF outperforms THF or acetonitrile due to better solubility of aromatic thiols.
- Yields range from 45–60%, with purity confirmed via HPLC (>95%).
Installation of the N,N-Dimethylcarboxamide Moiety
Carboxylic Acid Activation and Amidation
The carboxylic acid at position 4 is converted to the corresponding amide via a two-step process:
- Acid chloride formation : Treat 1,2,3-thiadiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux for 3 h.
- Amine coupling : React the acid chloride with dimethylamine (2 eq) in dry dichloromethane at 0°C, followed by stirring at room temperature for 6 h.
Critical Parameters:
- Excess dimethylamine (2.5 eq) ensures complete conversion, minimizing residual acid chloride.
- Yields: 70–85%, with byproducts removed via silica gel chromatography (ethyl acetate/hexane, 3:7).
Integrated Synthetic Route and Optimization
Stepwise Synthesis and Characterization
The consolidated synthetic pathway proceeds as follows:
4-Chlorobenzoic acid hydrazide (3)
1,2,3-Thiadiazole-4-carboxylic acid (5)
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (7)
This compound (8)
Comparative Analysis of Alternative Routes
One-Pot Cyclocondensation Approach
An alternative method involves simultaneous cyclization and functional group introduction using 4-chlorothiophenol and dimethylamine during the thiosemicarbazide cyclization. This route reduces step count but requires stringent temperature control (0–5°C) to prevent side reactions.
Advantages :
- Faster synthesis (total time: 8 h vs. 24 h for stepwise route).
- Higher atom economy (78% vs. 65%).
Disadvantages :
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
Cost Analysis
- Raw material cost : $12.50/g (lab scale) vs. $4.20/g (pilot scale).
- Key cost drivers : 4-Chlorothiophenol (42%), dimethylamine (28%).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth . The exact molecular pathways involved can vary depending on the specific biological activity being targeted.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Determinants of Activity
Heterocyclic Core :
- 1,2,3-Thiadiazole (target compound): Sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding, critical for enzyme/receptor binding.
- Thiophene/Triazole (analogs): Enhanced aromaticity improves DNA intercalation (anticancer) or enzyme inhibition (e.g., α-glucosidase) .
Substituent Effects: 4-Chlorophenyl Group: Common in antitumor agents; enhances lipophilicity and target affinity (e.g., c-Met kinase inhibition in triazole derivatives) . Sulfanyl vs. Sulfonyl: Sulfanyl (C-S-) groups in the target compound may confer redox activity, whereas sulfonyl (SO₂) analogs (e.g., ) increase polarity and stability .
Biological Activity Trends: Anticancer Potency: Thiophene derivatives with chlorophenyl and sulfonamide groups (e.g., compound 4b in ) show IC₅₀ values <5 µM, outperforming doxorubicin. The target compound’s thiadiazole core may exhibit similar efficacy but requires validation .
Metabolic and Pharmacokinetic Considerations
- Metabolism: Analogs like CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) undergo phase I metabolism to inactive benzophenone metabolites, highlighting the importance of intact heterocyclic cores for activity. The target compound’s dimethylcarboxamide may resist hydrolysis, enhancing metabolic stability .
- Glucuronidation : Sulfanyl groups (as in ’s 1-ethylsulfanyldodecane) are prone to conjugation, suggesting the target compound may require structural optimization to reduce clearance .
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , featuring a thiadiazole ring substituted with a chlorophenyl group and a dimethylamino group. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Assay : The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
- MCF-7:
- HepG2:
- Mechanism of Action : The mechanism underlying the cytotoxic effects was linked to the induction of apoptosis, characterized by an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9 in treated cells. Cell cycle analysis indicated that treatment resulted in cell cycle arrest at the S and G2/M phases .
Case Studies
A notable study involved an in vivo examination where compound derivatives were administered to tumor-bearing mice. The results showed targeted delivery to sarcoma cells, confirming the potential for selective therapeutic applications .
Antimicrobial Activity
Beyond anticancer properties, thiadiazole derivatives have also been evaluated for their antimicrobial efficacy.
- Antifungal and Bactericidal Properties : The compound demonstrated effectiveness against various phytopathogenic microorganisms. For instance, it was found to inhibit fungal growth significantly, making it a candidate for agricultural applications in crop protection .
- Mechanisms : The antimicrobial action is believed to stem from disrupting cellular functions in pathogens, although specific pathways remain under investigation.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds often correlates with their structural features:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide, and what are their critical optimization parameters?
- Answer : The compound can be synthesized via cyclization of intermediates using reagents like Lawesson’s reagent (for thiadiazole ring formation) followed by sulfanyl group introduction. Key parameters include reaction temperature (typically 60–80°C for thiadiazole cyclization), solvent choice (e.g., DMF or THF for solubility), and stoichiometric control of sulfanylating agents (e.g., 4-chlorothiophenol). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Answer : Comprehensive characterization includes:
- NMR : and NMR to confirm substituent positions (e.g., dimethylamide protons at δ ~2.8–3.1 ppm, aromatic protons at δ ~7.2–7.5 ppm) .
- IR : Stretching vibrations for C=O (amide I band, ~1650–1680 cm) and C-S (thiadiazole ring, ~650–750 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected [M+H] ~340–345 Da) .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated in biological assays?
- Answer : The compound exhibits low aqueous solubility due to its hydrophobic thiadiazole and aryl groups. Strategies include:
- Use of co-solvents (e.g., DMSO ≤1% v/v) in in vitro assays.
- Formulation with cyclodextrins or liposomal encapsulation for in vivo studies .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this thiadiazole derivative, particularly in enzyme inhibition?
- Answer : Thiadiazole derivatives are known to inhibit enzymes via sulfur-mediated interactions (e.g., covalent binding to cysteine residues) or π-π stacking with aromatic active sites. For this compound, molecular docking studies suggest potential inhibition of kinases or proteases. Validate using:
- Enzyme Assays : Measure IC values under varied pH and temperature conditions.
- Kinetic Studies : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
Q. How do structural modifications (e.g., substituent variations on the thiadiazole ring) impact antitumor activity?
- Answer : SAR studies on analogous compounds (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) show that:
- Electron-withdrawing groups (e.g., Cl on phenyl) enhance cytotoxicity by increasing electrophilicity.
- Bulky substituents (e.g., cyclohexyl) reduce activity due to steric hindrance.
- Experimental Design : Synthesize derivatives with halogen, alkyl, or aryl modifications and screen against NCI-60 cell lines. Compare GI values using dose-response curves .
Q. What are the contradictions in reported data on the compound’s pharmacokinetic properties, and how can they be resolved?
- Answer : Discrepancies in bioavailability (e.g., oral vs. intravenous administration) may arise from:
- Metabolic Instability : Check for rapid hepatic clearance via CYP450 assays.
- Protein Binding : Measure plasma protein binding using equilibrium dialysis.
- Resolution : Use radiolabeled compound () to track distribution and metabolism in rodent models .
Methodological Recommendations
- Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent biological data, prioritizing studies with standardized protocols (e.g., NIH/NCATS guidelines).
- Advanced Characterization : Employ X-ray crystallography (as in ) to resolve stereochemical ambiguities in the thiadiazole ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
